

Unveiling Yuehgesin C: A Technical Guide to its Natural Source and Isolation

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Compound of Interest

Compound Name: Yuehgesin C

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Abstract

Yuehgesin C, a prenyloxy coumarin with potential pharmacological applications, is a natural product found within the plant kingdom. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation, and quantitative data to support reproducibility. Furthermore, a putative biosynthetic pathway and a potential mechanism of action are illustrated to provide a comprehensive understanding for researchers in drug discovery and development.

Natural Source of Yuehgesin C

Yuehgesin C is primarily isolated from the leaves of *Murraya paniculata*, a species belonging to the Rutaceae family. This plant, commonly known as orange jasmine, is widely distributed in Southeast Asia and has a history of use in traditional medicine. While **Yuehgesin C** is a key constituent, *Murraya paniculata* is also a rich source of other bioactive compounds, including a variety of other coumarins and polymethoxylated flavonoids.

Physicochemical Properties of Yuehgesin C

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₂ O ₅	
Molecular Weight	306.35 g/mol	
CAS Number	125072-68-6	
Chemical Name	8-(3-Ethoxy-2-hydroxy-3-Methylbutyl)-7-Methoxycoumarin	
Class	Coumarin	
Appearance	Powder	
Purity	≥98% (Commercially available standard)	[1]

Experimental Protocol: Isolation of Yuehgesin C from *Murraya paniculata*

The following protocol is a comprehensive representation of the methodologies employed for the extraction and isolation of **Yuehgesin C** and other coumarins from *Murraya paniculata* leaves.

Plant Material Collection and Preparation

- Fresh leaves of *Murraya paniculata* are collected and authenticated.
- The leaves are air-dried in the shade at room temperature.
- The dried leaves are then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

- The powdered leaves are subjected to extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with methanol or ethanol.

- For quantitative analysis, a validated ultrasonic-assisted extraction (UAE) method can be employed. The optimal conditions for UAE of polymethoxylated flavonoids, including **Yuehgesin C**, from *Murraya paniculata* leaves have been determined as follows:
 - Solvent: 70% aqueous methanol
 - Extraction Time: 30 minutes
 - Temperature: Room temperature

Isolation and Purification

- The crude extract obtained is concentrated under reduced pressure to yield a residue.
- The residue is then subjected to a series of chromatographic techniques for the separation and purification of individual compounds. A typical workflow is as follows:
 - Initial Fractionation: The crude extract is often partitioned between different solvents of varying polarity, such as n-hexane, chloroform, ethyl acetate, and water, to achieve a preliminary separation of compounds based on their solubility.
 - Column Chromatography: The fractions enriched with coumarins are subjected to column chromatography.
 - Stationary Phase: Silica gel is commonly used as the adsorbent.
 - Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is typically employed. The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity.
 - Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing **Yuehgesin C** are further purified using Prep-HPLC to obtain the compound in high purity.
 - Column: A reversed-phase C18 column is generally used.
 - Mobile Phase: A mixture of methanol and water or acetonitrile and water is used as the mobile phase in an isocratic or gradient elution mode.

Structural Elucidation

The structure of the isolated **Yuehgesin C** is confirmed using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Quantitative Analysis

A rapid resolution liquid chromatography (RRLC) method coupled with a diode array detector (DAD) and electrospray ionization tandem mass spectrometry (ESI-MSn) has been developed for the simultaneous qualitative and quantitative determination of major polymethoxylated flavonoids, including **Yuehgesin C**, in the leaves of *Murraya paniculata*.^[2]

Compound	Linearity (r^2)	Limit of Detection (LOD) (ng)	Limit of Quantitation (LOQ) (ng)
Yuehgesin C	0.9997	2.83	9.58

Data adapted from a study on polymethoxylated flavonoids in *Murraya paniculata*.^[2]

Putative Biosynthetic Pathway of Yuehgesin C

While the specific biosynthetic pathway of **Yuehgesin C** has not been fully elucidated, a putative pathway can be proposed based on the general biosynthesis of coumarins. The pathway starts from the shikimate pathway, leading to the formation of cinnamic acid, which is a key precursor for coumarin biosynthesis.

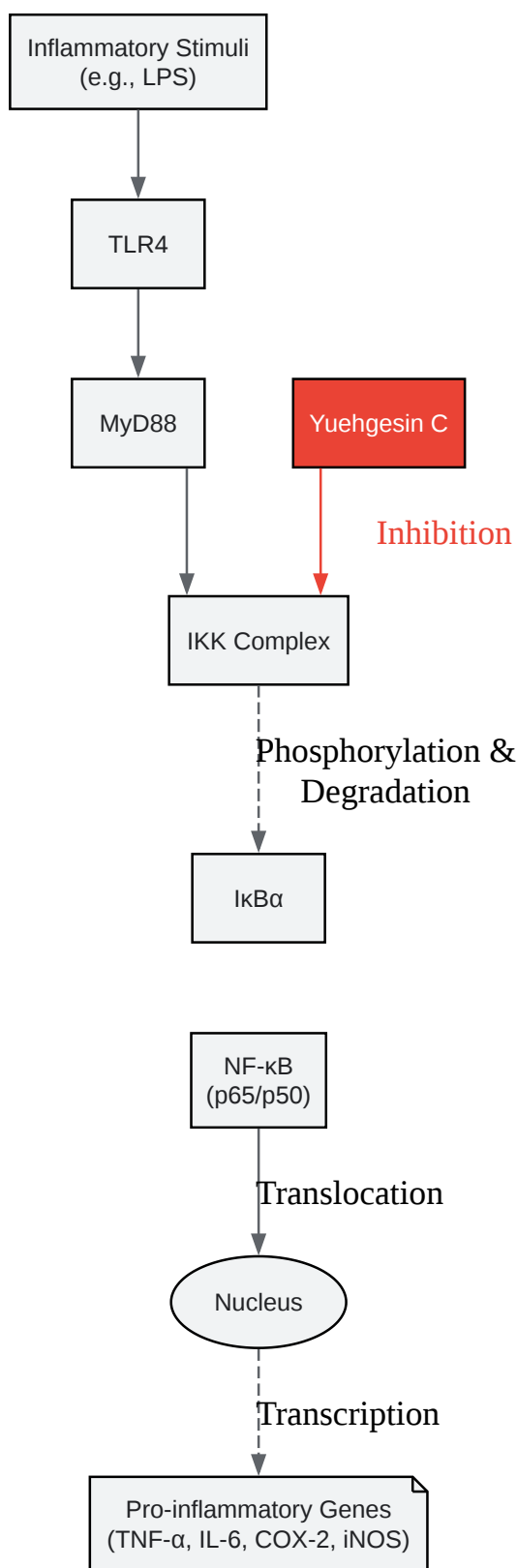


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Caption: Putative biosynthetic pathway of **Yuehgesin C**.

Potential Signaling Pathway Involvement

The pharmacological activities of coumarins are diverse. While the specific signaling pathways modulated by **Yuehgesin C** are still under investigation, many coumarins are known to exhibit anti-inflammatory effects. A potential mechanism could involve the inhibition of pro-inflammatory signaling pathways such as the NF- κ B pathway.



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Caption: Potential anti-inflammatory mechanism of **Yuehgesin C**.

Conclusion

Yuehgesin C, a coumarin found in *Murraya paniculata*, represents a promising natural product for further pharmacological investigation. This guide provides a foundational understanding of its natural source, methods for its isolation, and insights into its potential biosynthesis and mechanism of action. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development of this intriguing bioactive compound.

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References

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